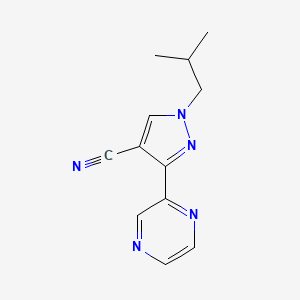
N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine is a complex organic compound that features a unique structure combining a pyridine ring, a thiazole ring, and a cyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone.
Attachment of the pyridine ring: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the pyridine ring is coupled with a halogenated thiazole.
Introduction of the cyclohexyl group: This can be done through a reductive amination reaction, where the cyclohexyl group is introduced to the amine group on the thiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of more efficient catalysts for the reductive amination step.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the methylamino group to form a nitroso or nitro derivative.
Reduction: The compound can be reduced at the thiazole ring to form a dihydrothiazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of new materials with unique electronic properties.
Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving the pyridine and thiazole rings.
Mécanisme D'action
The mechanism of action of N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes that contain binding sites for the pyridine or thiazole rings. This binding can modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-((4-(Amino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine: Similar structure but lacks the methyl group on the amino group.
N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylimidazol-2-amine: Similar structure but contains an imidazole ring instead of a thiazole ring.
Uniqueness
N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine is unique due to its combination of a pyridine ring, a thiazole ring, and a cyclohexyl group. This unique structure gives it distinct chemical and biological properties that are not found in similar compounds.
Propriétés
Formule moléculaire |
C22H26N4S |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
N-[6-[[4-(methylamino)cyclohexyl]methyl]pyridin-2-yl]-5-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C22H26N4S/c1-23-18-12-10-16(11-13-18)14-19-8-5-9-21(25-19)26-22-24-15-20(27-22)17-6-3-2-4-7-17/h2-9,15-16,18,23H,10-14H2,1H3,(H,24,25,26) |
Clé InChI |
MEIAWWUHZUZPCJ-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCC(CC1)CC2=NC(=CC=C2)NC3=NC=C(S3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


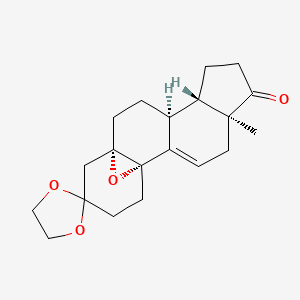
![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline](/img/structure/B13425785.png)
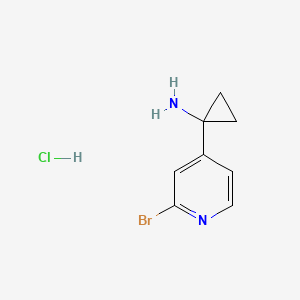
![(2R)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13425797.png)

![N-[(1S)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425804.png)
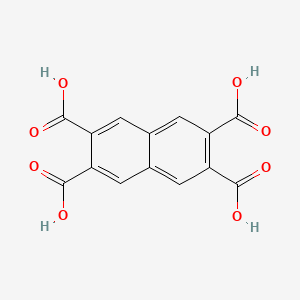
![1-[5-(2-fluorophenyl)-1-(1,2,3,4-tetrahydropyridin-5-ylsulfonyl)pyrrol-3-yl]-N-methylmethanamine](/img/structure/B13425806.png)
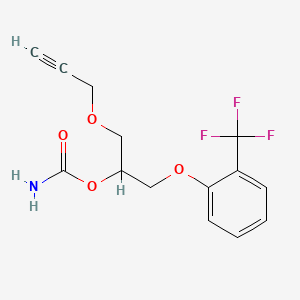
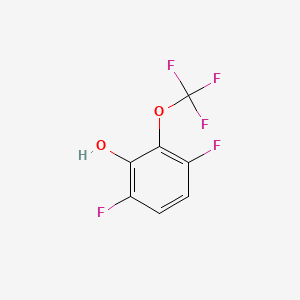
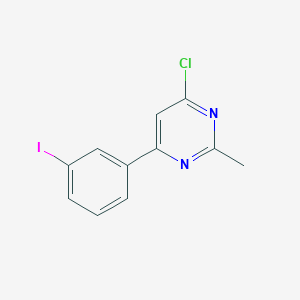
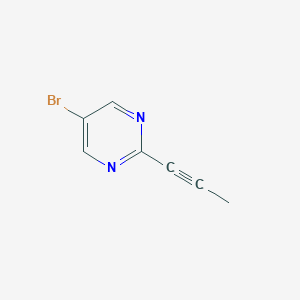
![Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]-](/img/structure/B13425841.png)
